2,7-Dichloro-9-fluorenone

Catalog No.
S3622293
CAS No.
6297-11-6
M.F
C13H6Cl2O
M. Wt
249.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dichloro-9-fluorenone

CAS Number

6297-11-6

Product Name

2,7-Dichloro-9-fluorenone

IUPAC Name

2,7-dichlorofluoren-9-one

Molecular Formula

C13H6Cl2O

Molecular Weight

249.09 g/mol

InChI

InChI=1S/C13H6Cl2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H

InChI Key

HEYWYQQFXVEUSH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C2C=CC(=C3)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C2C=CC(=C3)Cl

2,7-Dichloro-9-fluorenone is a chemical compound with the molecular formula C13H6Cl2OC_{13}H_6Cl_2O and a CAS number of 6297-11-6. It appears as a yellow crystalline solid and is known for its strong oxidizing properties. The compound features a fluorenone structure, which consists of a fused aromatic ring system, making it significant in organic synthesis and various chemical applications .

Currently, there is no documented information regarding a specific mechanism of action for 2,7-Dichloro-9-fluorenone in biological systems.

  • Wear gloves, safety glasses, and a lab coat to minimize skin and eye contact.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Dispose of waste according to proper chemical waste disposal regulations.
Due to its electrophilic nature. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Reduction: It can be reduced to form 2,7-dichlorofluorenol using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds in aldol reactions .

Research indicates that 2,7-dichloro-9-fluorenone exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. For instance, derivatives of 2,7-dichloro-9-fluorenone have shown efficacy against multidrug-resistant microorganisms and various cancer cell lines, including human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cells . The compound's ability to interact with biological macromolecules suggests potential therapeutic applications.

Several synthetic routes exist for producing 2,7-dichloro-9-fluorenone:

  • Chlorination of Fluorene: Fluorene can be chlorinated using reagents such as N-chlorosuccinimide in an organic solvent like acetonitrile under controlled conditions to yield 2,7-dichloro-9-fluorenone .
  • Oxidation of 2,7-Dichlorofluorene: The corresponding dichlorofluorene can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to obtain the ketone form .
  • Functionalization of Fluorenes: Various functionalization strategies involving electrophilic aromatic substitution can also be employed to introduce the dichloro substituents at the desired positions on the fluorenone scaffold .

2,7-Dichloro-9-fluorenone finds applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds including pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are used in creating fluorescent materials and dyes due to their unique optical properties.
  • Biological Research: Used in studies aimed at understanding mechanisms of action for antimicrobial and anticancer activities .

Studies involving 2,7-dichloro-9-fluorenone have explored its interactions with various biological targets:

  • Antimicrobial Activity: Its derivatives have been tested against resistant strains of bacteria and fungi, showing promising results that warrant further investigation into their mechanisms of action.
  • Anticancer Mechanisms: Research has focused on how these compounds induce apoptosis in cancer cells, potentially through pathways involving oxidative stress and DNA damage .

Several compounds share structural similarities with 2,7-dichloro-9-fluorenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
9-FluorenoneContains a ketone group but no chlorine atomsUsed primarily in organic synthesis
2-Chloro-9-fluorenoneContains one chlorine atomLess reactive than its dichloro counterpart
2,7-Dihydroxy-9-fluorenoneHydroxy groups instead of chlorineExhibits different biological activities
4-Chloro-9-fluorenoneContains a chlorine atom at position 4Often used in dye synthesis

The uniqueness of 2,7-dichloro-9-fluorenone lies in its dual chlorine substitution pattern on the fluorenone structure, which enhances its reactivity and biological activity compared to other derivatives.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6297-11-6

Wikipedia

2,7-Dichloro-9-fluorenone

Dates

Last modified: 08-20-2023

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